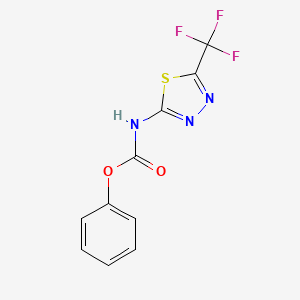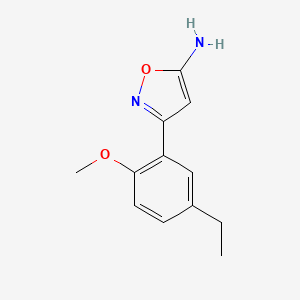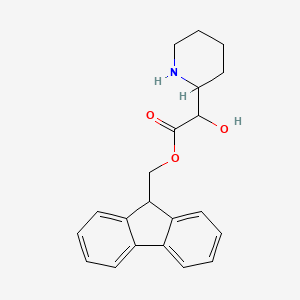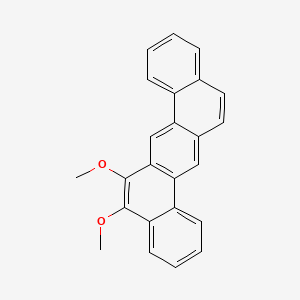
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- typically involves the methoxylation of dibenz(a,h)anthracene. The process begins with the preparation of dibenz(a,h)anthracene, which can be synthesized from methyldinaphthylketone . The methoxylation reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its genotoxic effects and interactions with DNA.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- involves its interaction with cellular DNA. The compound intercalates into the DNA helix, causing mutations and potentially leading to carcinogenesis . The metabolic activation of the compound by liver enzymes results in the formation of reactive intermediates that can form adducts with DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
DIBENZ(a,h)ANTHRACENE: The parent compound, known for its genotoxic properties.
DIBENZ(a,j)ANTHRACENE: Another PAH with similar structure and properties.
BENZO(a)PYRENE: A well-known PAH with significant genotoxic and carcinogenic effects.
Uniqueness
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- is unique due to the presence of methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological interactions .
Propriétés
Numéro CAS |
63040-49-3 |
|---|---|
Formule moléculaire |
C24H18O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5,6-dimethoxynaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18O2/c1-25-23-19-10-6-5-9-18(19)21-13-16-12-11-15-7-3-4-8-17(15)20(16)14-22(21)24(23)26-2/h3-14H,1-2H3 |
Clé InChI |
CTLSVZBGALBGBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
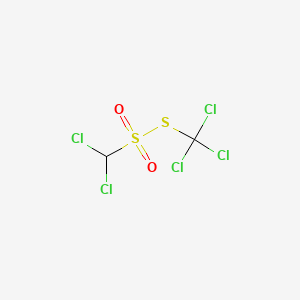

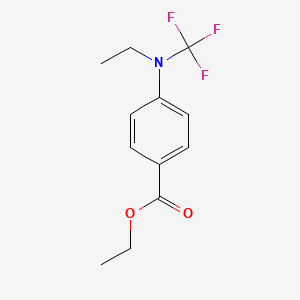
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
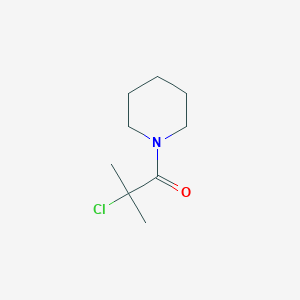

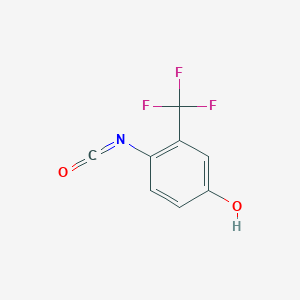
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
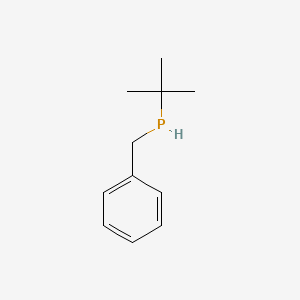
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
